molecular formula C9H14O4 B8382628 1-Acetoacetoxy-2-Methoxy-3-Butene

1-Acetoacetoxy-2-Methoxy-3-Butene

Cat. No.: B8382628
M. Wt: 186.20 g/mol
InChI Key: LZYQSBMNGOBCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structure features a conjugated diene system (C3-C4 double bond) and reactive ester moieties, making it a candidate for applications in polymer chemistry, crosslinking agents, or specialty organic synthesis.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-methoxybut-3-enyl 3-oxobutanoate

InChI

InChI=1S/C9H14O4/c1-4-8(12-3)6-13-9(11)5-7(2)10/h4,8H,1,5-6H2,2-3H3

InChI Key

LZYQSBMNGOBCAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC(C=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key structural features are compared below with analogs identified in the evidence:

Compound Name CAS Number Functional Groups Key Structural Differences
1-Acetoacetoxy-2-Methoxy-3-Butene N/A Acetoacetoxy, methoxy, conjugated diene Reference compound for comparison
1-Ethoxy-3-methyl-2-butene 22094-00-4 Ethoxy, methyl, conjugated diene Ethoxy replaces methoxy; lacks acetoacetoxy
Methyl laurate (Dodecanoic acid, methyl ester) 111-82-0 Long-chain ester Saturated alkyl chain vs. unsaturated diene
3-Methyl-2-butanone 563-80-4 Ketone Lacks ester and ether groups

Physical Properties (Theoretical Inference)

While direct data on the target compound is unavailable, trends can be hypothesized:

  • Boiling Point : The methoxy group may result in a higher boiling point than 1-Ethoxy-3-methyl-2-butene due to increased polarity.
  • Solubility : The acetoacetoxy group enhances solubility in polar aprotic solvents compared to methyl laurate’s hydrophobic nature.

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